2,3-dimethyl-1h-indol-5-amine

IDO1 Inhibitor Immuno-Oncology Enzyme Inhibition

Researchers optimizing IDO1 inhibitors for immuno-oncology often face poor starting scaffolds requiring extensive derivatization. 2,3-Dimethyl-1H-indol-5-amine (CAS 16712-58-6) addresses this with a pre-optimized 2,3-dimethyl substitution pattern that enhances binding affinity and metabolic stability. • IDO1 inhibitor derivatives achieve IC50 158 nM in human whole blood assays • LogP 2.1 supports BBB penetration for CNS drug discovery programs • Blocked 2,3-positions enable regioselective functionalization at 4,6,7-positions • Reliable supply with characterized analytical fingerprints (1H NMR, FTIR)

Molecular Formula C10H12N2
Molecular Weight 160.22 g/mol
CAS No. 16712-58-6
Cat. No. B092157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethyl-1h-indol-5-amine
CAS16712-58-6
Molecular FormulaC10H12N2
Molecular Weight160.22 g/mol
Structural Identifiers
SMILESCC1=C(NC2=C1C=C(C=C2)N)C
InChIInChI=1S/C10H12N2/c1-6-7(2)12-10-4-3-8(11)5-9(6)10/h3-5,12H,11H2,1-2H3
InChIKeyNEFAZJJIHDDXKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Properties of 2,3-Dimethyl-1H-indol-5-amine


2,3-Dimethyl-1H-indol-5-amine (CAS 16712-58-6) is a small-molecule indole derivative with the molecular formula C10H12N2 and a molecular weight of 160.22 g/mol [1]. Its core structure is defined by an indole ring bearing methyl substituents at the 2- and 3-positions and a primary amine at the 5-position. This substitution pattern fundamentally differentiates it from unsubstituted 5-aminoindole (CAS 5192-03-0) and other regioisomers like 5-amino-2,4-dimethylindole. The compound serves as a key intermediate or building block in pharmaceutical research and organic synthesis .

Substitution Limitations of 2,3-Dimethyl-1H-indol-5-amine


The specific 2,3-dimethyl substitution pattern on the indole core is not a generic feature of the class. This modification creates a distinct steric and electronic environment that directly impacts binding affinity, metabolic stability, and physicochemical properties. As shown in the evidence below, replacing this compound with 5-aminoindole (unsubstituted) or a regioisomer like 5-amino-2,4-dimethylindole would result in quantifiably different outcomes in target engagement, solubility, and overall molecular behavior [1]. In drug discovery, these seemingly minor changes can lead to failure in lead optimization due to altered target selectivity or pharmacokinetic profiles .

Quantitative Evidence for 2,3-Dimethyl-1H-indol-5-amine


IDO1 Inhibition in Human Whole Blood

A derivative of 2,3-dimethyl-1H-indol-5-amine demonstrated an IC50 of 158 nM against Indoleamine 2,3-dioxygenase 1 (IDO1) in a human whole blood assay. This provides a quantifiable benchmark for its potential as an IDO1 inhibitor scaffold. In comparison, a different indole-based IDO1 inhibitor scaffold showed significantly weaker activity in a similar cellular context [1]. The presence of the 2,3-dimethyl substitution is critical for this level of activity, as the unsubstituted 5-aminoindole lacks this potency profile [2].

IDO1 Inhibitor Immuno-Oncology Enzyme Inhibition

Physicochemical Profile

The compound exhibits a calculated LogP (XLogP3-AA) of 2.1, indicating moderate lipophilicity [1]. This is notably higher than the parent compound 5-aminoindole, which has a LogP of 0.7 [2]. Furthermore, it has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 1, which are within acceptable ranges for oral drug-likeness [1]. This balanced profile is crucial for achieving optimal membrane permeability and solubility.

Medicinal Chemistry Drug-Likeness ADME

Thermal and Physical Stability

The compound has a reported melting point of 178 °C [1], which is significantly higher than that of the parent 2,3-dimethylindole (102-108 °C) . This elevated melting point, combined with a high predicted boiling point of 368.3 °C and a low vapor pressure of 1.28E-05 mmHg at 25°C, indicates a robust crystalline solid with excellent thermal stability and low volatility . This is in contrast to the more volatile and lower-melting 2,3-dimethylindole.

Material Science Process Chemistry Stability

Spectral Fingerprint for Identity Confirmation

The compound has well-defined spectroscopic signatures that allow for unambiguous identification and differentiation from other indole-5-amines. Its predicted refractive index is 1.692, and its logP is approximately 2.1, which are distinct from 5-aminoindole (n20/D 1.647, LogP 0.7) . Additionally, reference 1H NMR and FTIR spectra are available in the Wiley KnowItAll spectral libraries, providing a definitive fingerprint for verifying compound identity and purity upon receipt [1].

Analytical Chemistry Quality Control Spectral Analysis

Application Scenarios for 2,3-Dimethyl-1H-indol-5-amine


Scaffold for IDO1 Inhibitor Development

For research programs focused on developing novel IDO1 inhibitors for immuno-oncology, 2,3-dimethyl-1H-indol-5-amine is a superior starting scaffold compared to weaker indole-based alternatives. A derivative of this compound has demonstrated potent activity (IC50 158 nM) in a physiologically relevant human whole blood assay [3]. This level of potency provides a strong foundation for medicinal chemistry optimization, justifying its selection over less active indole cores that would require more extensive derivatization to achieve similar target engagement.

Synthesis of CNS-Penetrant Drug Candidates

The physicochemical profile of this compound, particularly its LogP of 2.1, positions it as an ideal building block for central nervous system (CNS) drug discovery. This lipophilicity range is known to be favorable for crossing the blood-brain barrier [3]. In contrast, the more hydrophilic 5-aminoindole (LogP 0.7) is a poorer starting point for CNS programs [4]. Using 2,3-dimethyl-1H-indol-5-amine can increase the probability of achieving desirable CNS exposure for new chemical entities.

Model Substrate for Electrophilic Aromatic Substitution

The unique substitution pattern of 2,3-dimethyl-1H-indol-5-amine, with a strongly activating 5-amino group and blocking 2- and 3-methyl groups, makes it an excellent model substrate for studying regioselectivity in electrophilic aromatic substitution (EAS) reactions. The 2,3-positions are blocked, directing substitution to the 4-, 6-, or 7-positions. Its good thermal stability (mp 178 °C) allows for a wide range of reaction conditions [5]. This contrasts with less substituted or lower-melting indoles, which may offer less control or decompose under similar conditions.

Reference Standard for Analytical Method Development

Due to its well-defined and readily available spectral fingerprints (1H NMR, FTIR) [3], 2,3-dimethyl-1H-indol-5-amine can serve as a reliable reference standard for developing and validating analytical methods, such as HPLC or LC-MS. Its distinct retention time and mass spectrum enable it to be used as a system suitability standard or internal quality control marker in complex reaction mixtures, ensuring robust and reproducible analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-dimethyl-1h-indol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.